molecular formula C8H12ClN B7829649 Benzylmethylamine hydrochloride

Benzylmethylamine hydrochloride

Cat. No. B7829649
M. Wt: 157.64 g/mol
InChI Key: CBSOFSBFHDQRLV-UHFFFAOYSA-N
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Description

Benzylmethylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzylmethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylmethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodegradation Studies

Benzylmethylamine hydrochloride, also known as benzydamine hydrochloride, has been studied for its photodegradation properties. Vargas et al. (1993) explored the photodegradation of benzydamine, revealing the formation of various photoproducts and their potential phototoxic effects on erythrocytes (Vargas et al., 1993).

Clinical Evaluation in Dentistry

Clinical evaluations, like the one conducted by Hunter (1978), have investigated the effects of benzydamine hydrochloride in dental procedures, particularly in reducing post-operative analgesic consumption (Hunter, 1978).

Anti-Inflammatory and Analgesic Properties

Studies have shown benzydamine hydrochloride's effectiveness as an anti-inflammatory and analgesic agent. Seshan et al. (2016) found it as effective as chlorhexidine in reducing gingival inflammation (Seshan, Shanavas, & Ashwini, 2016).

Topical Applications

The efficacy of topical benzydamine hydrochloride in various medical conditions, such as oral mucosal ulcers and postoperative sore throat, has been the subject of research. Karavana Hizarcioğlu et al. (2011) and Kuriyama et al. (2018) have respectively demonstrated its beneficial effects in these areas (Karavana Hizarcioğlu et al., 2011); (Kuriyama, Aga, & Maeda, 2018).

Method Development for Determination

Research by Piponski et al. (2022) focuses on developing a method for the simultaneous determination of Benzydamine hydrochloride in pharmaceutical preparations, highlighting its significance in drug formulation and quality control (Piponski et al., 2022).

Contact Allergy Studies

Research on contact allergy to benzydamine, such as the study by Bruynzeel (1986), provides insights into its potential allergenic properties (Bruynzeel, 1986).

Biodegradation Research

Patrauchan and Oriel (2003) investigated the biodegradation of benzyldimethylalkylammonium chloride, a compound related to benzydamine, providing valuable information on environmental impacts and degradation pathways (Patrauchan & Oriel, 2003).

Orthometalation Studies

Research by Vicente et al. (1997) into the orthometalation of primary amines, including benzylamines, contributes to understanding the chemical behavior and potential applications of benzylamine derivatives in various fields (Vicente et al., 1997).

3D Printing Applications

Elbl et al. (2019) explored the 3D printing of multilayered orodispersible films containing benzydamine hydrochloride, showcasing the potential of modern manufacturing techniques in drug delivery systems (Elbl, Gajdziok, & Kolarczyk, 2019).

properties

IUPAC Name

benzyl(methyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-67-3 (Parent)
Record name N-Methylbenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylmethylamine hydrochloride

CAS RN

13426-94-3
Record name Methylbenzylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13426-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylbenzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.